5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Overview
Description
“5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 50451-84-8 . It has a molecular weight of 226.68 . This compound is used in the synthesis of direct inhibitors of factor Xa, allowing for safe and effective anticoagulants . It is also used in the synthesis of potent amide linked PPARy/δ dual agonists in the treatment of diabetes .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7ClO2S/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)10 (12)13/h2-4H,1H3, (H,12,13)
. This code provides a specific string of characters that represent the molecular structure of the compound. Physical and Chemical Properties Analysis
The boiling point of this compound is 411.7ºC at 760 mmHg, and it has a melting point of 290ºC . The density of the compound is 1.474g/cm3 .Scientific Research Applications
Synthesis and Chemical Behavior
One of the foundational aspects of research on this compound is the exploration of its synthesis and chemical behavior. For instance, the synthesis of substituted benzo[b]thiophenes, including variants substituted at the 3 position with methyl or carboxymethyl and at the 5 position with chloro, has been achieved through the cyclization of thiophenyl-acetals and ketones using polyphosphoric acid in refluxing chlorobenzene. This method offers efficiency superior to previous literature procedures due to the lower temperature and limited amount of polyphosphoric acid used (Patrick A. Pié & L. Marnett, 1988).
Analytical and Sensory Applications
Further research has demonstrated the utility of substituted 2-thiophenealdehyde-2-benzothiazolyl-hydrazones, including variants with chloro substitution, as analytical reagents for the spectrophotometric determination of copper. The acid dissociation constants and complex formation with metal ions highlight the compound's potential in analytical chemistry, particularly for the extraction and quantitative determination of copper in various samples (T. Odashima, F. Anzai, & H. Ishii, 1976).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid have been explored for their antimicrobial properties. For example, studies on 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives have shown promising antibacterial activity, indicating potential applications in developing new antimicrobial agents (G. Naganagowda & A. Petsom, 2011).
Material Science and Sensing Technologies
The compound's utility extends into materials science, where its derivatives have been investigated for their fluorescence and luminescence sensing capabilities. For instance, a benzothiazole-based aggregation-induced emission luminogen incorporating a carboxyphenyl group demonstrated significant potential for physiological pH sensing due to its reversible acid/base-switched emission transition, showcasing the compound's application in developing sensitive detection methods for biological and environmental analysis (Kai Li et al., 2018).
Environmental Applications
Additionally, metal-organic frameworks constructed from thiophene-functionalized dicarboxylates have shown efficiency in luminescence sensing and pesticide removal, highlighting the environmental applications of this compound derivatives. These frameworks can selectively and sensitively detect environmental contaminants such as Hg(II), Cu(II), and Cr(VI), offering a novel approach to monitoring and removing hazardous substances from the environment (Yang Zhao et al., 2017).
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYCXZNZFABITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383260 | |
Record name | 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50451-84-8 | |
Record name | 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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